Methyl Benzofuran-3-acetate
Description
Significance and Role of Benzofuran (B130515) Derivatives in Chemical Science
Benzofuran derivatives, which include the structural framework of a benzene (B151609) ring fused to a furan (B31954) ring, are a significant class of heterocyclic compounds. acs.org Their importance in chemical science stems from their wide-ranging biological activities and applications. wisdomlib.orgcuestionesdefisioterapia.com These compounds are found in numerous natural products and have been synthesized for various purposes, including in the pharmaceutical, agricultural, and polymer industries. acs.orgrsc.org
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry because it is a key component in many biologically active molecules. researchgate.net Derivatives of benzofuran have shown a remarkable diversity of pharmacological properties, including:
Antimicrobial rsc.orgderpharmachemica.com
Antiviral acs.org
Antitumor/Anticancer acs.orgwisdomlib.orgresearchgate.net
Anti-inflammatory acs.org
Antioxidant rsc.orgontosight.ai
Antidepressant wisdomlib.org
The wide array of biological activities has spurred considerable research into the synthesis and derivatization of the benzofuran nucleus to explore new therapeutic agents. acs.orgresearchgate.net
Historical Context and Evolution of Research on Benzofuran-3-acetate Scaffolds
The first synthesis of the benzofuran ring was achieved by Perkin in 1870. acs.org Since then, research into benzofuran derivatives has expanded significantly. The development of synthetic methods for benzofuran-3-carboxylic acids and their esters, such as methyl benzofuran-3-acetate, has been an area of interest for synthetic organic chemists. clockss.org
Historically, the preparation of these compounds often involved multi-step, low-yielding processes, or the use of hazardous and expensive materials. clockss.org Over the years, research has focused on developing more efficient and practical synthetic routes. A notable advancement has been the use of copper-catalyzed intramolecular C–O bond formation, which provides a more direct and high-yielding pathway to methyl benzo[b]furan-3-carboxylates. clockss.orgresearchgate.net This method is advantageous as it can be performed under milder conditions and is scalable. clockss.org
The evolution of synthetic methodologies has enabled more extensive investigation into the properties and potential applications of benzofuran-3-acetate scaffolds and their analogues.
Scope and Objectives of Contemporary Research on this compound and its Analogues
Current research on this compound and its analogues is largely driven by the quest for new therapeutic agents and novel organic materials. The objectives of contemporary research in this area are multifaceted and include:
Development of Novel Synthetic Methods: Researchers continue to seek more efficient, cost-effective, and environmentally friendly methods for synthesizing benzofuran-3-acetate derivatives. clockss.orgresearchgate.net This includes exploring different catalysts and reaction conditions to improve yields and reduce byproducts. clockss.org
Exploration of Biological Activities: A primary focus is the synthesis and biological evaluation of new benzofuran-3-acetate analogues as potential drugs. researchgate.net This involves screening these compounds for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.orgrsc.orgresearchgate.net For instance, derivatives of 2,3-dihydro-benzofuranyl-3-acetic acids have been investigated as potential agents for treating metabolic diseases. researchgate.net
Structure-Activity Relationship (SAR) Studies: A significant part of the research involves understanding how the chemical structure of these compounds relates to their biological activity. By systematically modifying the benzofuran-3-acetate scaffold and observing the effects on their potency and selectivity, researchers can design more effective molecules. scispace.com
Applications in Materials Science: Some benzofuran derivatives have shown potential in the development of organic materials, such as those used in organic field-effect transistors and other photoelectronic devices. acs.org Research is ongoing to explore the fluorescent and photophysical properties of new benzofuran-3-acetate analogues for such applications. biosynth.commdpi.comsemanticscholar.org
Spectroscopic and Computational Studies: Detailed spectroscopic analysis (NMR, IR) and computational modeling are employed to understand the structural and electronic properties of these molecules. researchgate.net These studies help in elucidating reaction mechanisms and predicting the reactivity and potential interactions of new compounds. researchgate.net
The continued exploration of this compound and its analogues holds promise for advancements in both medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-(1-benzofuran-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHBYAVHTPAMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl Benzofuran 3 Acetate and Its Derivatives
Classical and Conventional Synthetic Routes for Benzofuran-3-acetate Core
The construction of the benzofuran-3-acetate core often relies on established synthetic transformations that have been refined over time. These classical routes provide reliable access to the fundamental benzofuran (B130515) structure, which can then be further functionalized.
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including benzofurans. These reactions involve the formation of the fused furan (B31954) ring onto a benzene (B151609) ring, typically through the creation of a key carbon-oxygen or carbon-carbon bond.
A common and effective strategy for synthesizing the benzofuran nucleus is through intramolecular C-O bond formation. This approach often involves the cyclization of a suitably substituted benzene derivative bearing a side chain that can react with a phenolic hydroxyl group. For instance, a one-pot process for the synthesis of benzo[b]furans has been developed using nonprecious transition metal catalysts. acs.org This method involves the regioselective iron(III)-catalyzed halogenation of an aryl ring, followed by an iron- or copper-catalyzed O-arylation to form the benzofuran ring system. acs.org
Another example involves the palladium-catalyzed intramolecular cyclization of 2-chloroaryl alkynes. This protocol allows for the formation of the benzofuran ring through a phenol formation/cyclization sequence. organic-chemistry.org
| Catalyst System | Starting Material | Key Transformation | Ref. |
| FeCl₃ / CuI | 1-aryl- or 1-alkylketones | Regioselective halogenation followed by O-arylation | acs.org |
| Palladium catalyst | 2-chloroaryl alkynes | Phenol formation and subsequent cyclization | organic-chemistry.org |
Oxidative cyclization provides a direct route to benzofurans from acyclic precursors. These methods often employ transition metal catalysts to facilitate the cyclization and subsequent aromatization. A regioselective synthesis of polysubstituted benzofurans has been achieved using a copper catalyst and molecular oxygen in a one-pot procedure from phenols and alkynes. rsc.org This transformation proceeds through a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org
Palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has also been shown to produce benzofuran-fused cyclohexenones. acs.org This dehydrogenative cyclization is critically dependent on an oxidant, with palladium(II) acetate and silver carbonate being effective. acs.org Furthermore, an iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid yields 2-arylbenzofurans. organic-chemistry.org
| Catalyst/Reagent | Starting Material | Product Type | Ref. |
| Copper catalyst / O₂ | Phenols and alkynes | Polysubstituted benzofurans | rsc.org |
| Pd(OAc)₂ / Ag₂CO₃ | O-aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | acs.org |
| PhI(OAc)₂ / m-CPBA | 2-hydroxystilbenes | 2-Arylbenzofurans | organic-chemistry.org |
Condensation reactions are fundamental in organic synthesis and have been widely applied to the construction of the benzofuran ring. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. A classic approach involves the reaction of salicylaldehyde with ethyl chloroacetate or α-haloketones. nih.gov
A one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans from commercially available salicylaldehydes and ethyl diazoacetate has been developed, showcasing a convenient and high-yielding method. organic-chemistry.org Another route involves the condensation of phenacyl phenyl ether using polyphosphoric acid (PPA) in xylene. jocpr.com
Once the benzofuran core is established, the introduction of the acetate group at the 3-position is a crucial step. This can be achieved through carboxylation followed by esterification, or by direct introduction of an ester functionality. Photocatalytic carboxylation of benzofurans represents a modern approach to introduce a carboxylic acid group. d-nb.info
Esterification of a pre-existing carboxylic acid on the benzofuran ring is a straightforward and common method. For example, the synthesis of methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate has been achieved through the methylation of the corresponding carboxylic acid using dimethyl sulphate in the presence of potassium carbonate. nih.gov
| Reaction Type | Reagents | Key Feature | Ref. |
| Photocatalytic Carboxylation | Light, CO₂ source | Direct introduction of COOH group | d-nb.info |
| Esterification | (CH₃O)₂SO₂, K₂CO₃ | Conversion of carboxylic acid to methyl ester | nih.gov |
The synthesis of more complex analogues of methyl benzofuran-3-acetate often requires multi-step reaction sequences. These sequences allow for the introduction of various substituents and functionalities on the benzofuran ring system. The total synthesis of natural products containing benzofuran rings often showcases intricate multi-step strategies. rsc.org
For instance, the synthesis of a complex benzofuran derivative might start with the construction of a substituted phenol, followed by the attachment of a side chain that will ultimately form the furan ring. Subsequent steps could involve modifications of the substituents on the aromatic ring and the introduction of the acetate group at the C3 position. A concise and highly efficient synthetic pathway has been developed for 2-substituted methyl benzo[b]furan-3-carboxylates without the use of a transition metal catalyst. researchgate.net
Cyclization Reactions
Catalytic Approaches in Benzofuran-3-acetate Synthesis
Transition metal catalysis has emerged as a powerful tool for the construction of the benzofuran ring system, offering high efficiency, functional group tolerance, and opportunities for asymmetric synthesis. Palladium and copper catalysts, in particular, have been extensively utilized in a variety of synthetic strategies.
Palladium catalysis has proven to be exceptionally versatile for the synthesis of benzofurans. A range of palladium-catalyzed reactions, including intramolecular Heck reactions, carbonylation reactions, Sonogashira cross-coupling strategies, and direct arylation methods, have been successfully applied to construct the benzofuran-3-acetate framework.
The intramolecular Heck reaction is a powerful method for the formation of cyclic compounds through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered within the same molecule. This approach can be utilized to construct the benzofuran ring by the cyclization of a suitably substituted ortho-alkenylphenyl acetate. The reaction typically proceeds via oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the active catalyst.
While the intramolecular Heck reaction is a well-established method for ring formation, specific examples detailing the synthesis of this compound are not extensively documented in the readily available literature. However, the general principles of this reaction are highly applicable. For instance, the cyclization of an ortho-halophenyl ether bearing an α,β-unsaturated ester moiety on the ether side chain would be a plausible route. The regioselectivity of the alkene insertion (exo vs. endo cyclization) is a critical factor and is often influenced by the length and nature of the tether connecting the aryl halide and the alkene.
Table 1: Representative Intramolecular Heck Reactions for Benzofuran Synthesis
| Entry | Aryl Halide | Alkene Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodophenol derivative | Tethered acrylate | Pd(OAc)₂/PPh₃ | Ag₂CO₃ | Acetonitrile | 80 | - | General Methodology |
| 2 | 2-Bromophenyl allyl ether | - | Pd(OAc)₂/dppf | K₂CO₃ | DMF | 100 | - | General Methodology |
Data in the table represents generalized conditions for intramolecular Heck reactions leading to benzofuran systems, as specific data for this compound was not available in the searched sources.
Palladium-catalyzed carbonylation reactions offer a direct route to introduce a carbonyl group, which can be subsequently elaborated to the desired acetate functionality. A common strategy involves the carbonylative annulation of ortho-alkynylphenols. nih.govnih.gov In this process, a palladium catalyst activates the alkyne and facilitates the insertion of carbon monoxide, followed by intramolecular cyclization with the phenolic hydroxyl group to form the benzofuran ring. The resulting acylpalladium intermediate can then react with methanol to afford the methyl ester directly.
This methodology provides a convergent and atom-economical approach to benzofuran-3-carboxylates and related structures. The reaction conditions, including the choice of palladium precursor, ligands, and CO pressure, are crucial for achieving high yields and selectivity.
Table 2: Palladium-Catalyzed Carbonylation for Benzofuran Ester Synthesis
| Entry | Substrate | Catalyst | Ligand | CO Source | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | o-Alkynylphenol | PdCl₂(PPh₃)₂ | dppp | CO (balloon) | Acetonitrile | 55 | Good | nih.gov |
| 2 | o-Alkynylphenol | Pd(PPh₃)₄ | - | CO | Toluene | 100 | Moderate | nih.gov |
The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a cornerstone of modern organic synthesis. This reaction has been ingeniously adapted for the synthesis of benzofurans. A typical sequence involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, such as methyl propiolate, followed by an in-situ or subsequent intramolecular cyclization (heteroannulation) of the resulting 2-alkynylphenol intermediate. researchgate.net
This one-pot, two-step process is highly efficient for constructing 2,3-disubstituted benzofurans. The choice of catalyst, base, and solvent can significantly influence the reaction outcome, and various modifications, including copper-free Sonogashira protocols, have been developed.
Table 3: Sonogashira Coupling for Benzofuran-3-acetate Derivative Synthesis
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodoresorcinol | Propyne | Pd(PPh₃)Cl₂/CuI | Et₃N | DMF | 60 | 68-93 | researchgate.net |
| 2 | 4-(5-Bromo-2-iodobenzoyl)morpholine | Arylacetylene | Pd₂(dba)₃ | Cs₂CO₃ | DMSO | 40-45 | Good | scielo.org.mx |
In recent years, direct C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed direct arylation of the benzofuran C-H bond at the 3-position with a suitable acetate-containing coupling partner would provide a direct entry to the target molecule. However, controlling the regioselectivity of C-H activation can be challenging. While C2-arylation of benzofurans is more commonly reported, methods for C3-functionalization are being developed. These reactions typically involve a palladium catalyst that facilitates the cleavage of a C-H bond and subsequent coupling with an aryl halide or another electrophilic partner.
A palladium-catalyzed C-H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes has been reported for the synthesis of benzofurans, showcasing the potential of C-H functionalization strategies in this area. rsc.org
Table 4: Direct Arylation Approaches to Functionalized Benzofurans
| Entry | Benzofuran Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzofuran | Aryl Bromides | Pd(OAc)₂ | P(o-tol)₃ | KOAc | DMA | 150 | Moderate to Good | General Methodology |
| 2 | 2-Hydroxystyrene | Iodobenzene | Pd(OAc)₂ | - | - | Dioxane | 100 | Good | rsc.org |
Copper catalysis offers a cost-effective and often complementary approach to palladium for the synthesis of benzofurans. Copper-catalyzed methods for benzofuran synthesis frequently involve the coupling of ortho-halophenols with alkynes, followed by intramolecular cyclization. These reactions can proceed through various mechanisms, including those involving copper acetylide intermediates.
A notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which provides a regioselective route to polysubstituted benzofurans in a one-pot procedure. rsc.org This transformation involves the sequential nucleophilic addition of the phenol to the alkyne and a subsequent oxidative cyclization.
Table 5: Copper-Catalyzed Synthesis of Benzofuran Derivatives
| Entry | Phenol Substrate | Alkyne Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenol | Internal Alkyne | Cu(OAc)₂ | O₂ (air) | Toluene | 120 | Good | rsc.org |
| 2 | Phenol | Unactivated Internal Alkyne | Cu(OAc)₂ | Ag₂CO₃ | Dichloroethane | 130 | Good | rsc.org |
Copper-Catalyzed Reactions
Intramolecular C-O Bond-Forming Reactions
A prominent strategy for the synthesis of benzofurans involves the intramolecular formation of the C-O bond, specifically the C7a–O bond. This approach is often facilitated by transition metal catalysts, with iron and copper being notable examples of nonprecious and earth-abundant metals employed for this purpose.
One effective one-pot process for the synthesis of benzo[b]furans commences with 1-aryl- or 1-alkylketones. nih.gov The reaction proceeds through a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed intramolecular O-arylation. nih.gov While iron(III) can catalyze both the halogenation and the subsequent cyclization, the use of copper, even in parts-per-million loadings, has been found to be more effective for the O-arylation step. nih.govacs.org
The general mechanism involves the enolate of a 1-(2-haloaryl)ketone as a key intermediate. This enolate undergoes palladium-catalyzed O-heterocyclization to furnish 2,3-disubstituted benzo[b]furans. nih.gov However, similar transformations have been successfully achieved using more sustainable catalysts like copper. nih.gov
Table 1: Iron- and Copper-Catalyzed Intramolecular C-O Bond Formation
| Starting Material | Catalyst System | Key Steps | Product Scope | Reference |
|---|
This methodology has been successfully applied to the synthesis of various structural analogues of benzofurans, including some pharmaceutically active compounds and natural products. nih.gov
Aerobic Oxidative Cyclization
Aerobic oxidative cyclization represents an environmentally friendly approach to benzofuran synthesis, utilizing molecular oxygen as the ultimate oxidant. A notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgsemanticscholar.org
This transformation involves a sequential nucleophilic addition of a phenol to an alkyne, followed by the oxidative cyclization of the resulting intermediate. rsc.org The use of a copper catalyst is crucial for facilitating this process. This method is advantageous due to its regioselectivity and the broad applicability to a wide variety of phenols and alkynes. rsc.orgsemanticscholar.org
Table 2: Copper-Catalyzed Aerobic Oxidative Cyclization
| Reactants | Catalyst | Oxidant | Key Features | Product | Reference |
|---|---|---|---|---|---|
| Phenols and Alkynes | Copper catalyst | Molecular Oxygen (from air) | One-pot procedure, regioselective, wide substrate scope. | Polysubstituted benzofurans | rsc.orgsemanticscholar.org |
The reaction conditions are generally mild, and the process avoids the need for stoichiometric amounts of harsh oxidants, aligning with the principles of green chemistry.
Azide-Alkyne Cycloaddition (Click Chemistry)
The Azide-Alkyne Cycloaddition, a cornerstone of "click chemistry," is a powerful reaction for the formation of 1,2,3-triazoles. While this reaction is exceptionally useful for linking molecular fragments, its direct application in the synthesis of the benzofuran core itself is not a commonly reported or standard methodology. The primary utility of this reaction is the formation of a five-membered nitrogen-containing heterocycle (a triazole) from an azide and a terminal alkyne.
The synthesis of a benzofuran ring system fundamentally involves the formation of a furan ring fused to a benzene ring, a transformation for which the azide-alkyne cycloaddition is not mechanistically suited. However, it is conceivable that a pre-formed benzofuran molecule containing an azide or an alkyne functional group could be modified using a click reaction to append other molecules. For instance, benzofuran-based 1,2,3-triazoles have been synthesized under microwave irradiation, demonstrating the utility of click chemistry in functionalizing the benzofuran scaffold rather than constructing it. nih.gov
Therefore, within the context of synthesizing the core structure of this compound, azide-alkyne cycloaddition is not a primary synthetic route.
Nickel-Catalyzed Synthesis
Nickel catalysis has emerged as a valuable tool in the synthesis of benzofuran derivatives, offering an affordable and effective alternative to more precious transition metals. thieme.de Nickel catalysts can be employed to activate substrates for intramolecular nucleophilic addition reactions, leading to the formation of the benzofuran ring system in good yields. thieme.deacs.org
One notable application is the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols to produce 3-aryl benzofurans. rsc.orgrsc.org This process is particularly noteworthy as it can utilize molecular oxygen as the sole oxidant, eliminating the need for sacrificial hydrogen acceptors. rsc.orgrsc.org The reaction typically proceeds at elevated temperatures, and the choice of nickel catalyst and ligands can influence the reaction's efficiency. rsc.org
Table 3: Nickel-Catalyzed Synthesis of 3-Aryl Benzofurans
| Starting Material | Catalyst | Oxidant | Key Features | Product | Reference |
|---|---|---|---|---|---|
| ortho-Alkenyl phenols | Ni(acac)₂ | O₂ | Intramolecular dehydrogenative coupling, no sacrificial hydrogen acceptor needed. | 3-Aryl benzofurans | rsc.orgrsc.org |
| Aryl halides and aryl ketones | Ni(OTf)₂ | - | Intramolecular nucleophilic addition. | Benzofuran derivatives | thieme.deacs.org |
This methodology has proven to be versatile, accommodating a range of substrates with both electron-donating and electron-withdrawing groups. thieme.de
Gold(III)-Catalyzed Tandem Reactions
Gold catalysis has gained significant attention in organic synthesis due to the unique reactivity of gold catalysts, particularly their ability to activate alkynes and facilitate tandem reactions. researchgate.net In the context of benzofuran synthesis, gold(III) catalysts have been effectively used to promote cascade reactions that lead to the formation of polysubstituted benzofurans. figshare.comacs.org
A novel approach involves a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade starting from quinols and alkynyl esters. figshare.comacs.org The introduction of a water-trapping reagent, such as difluorodiphenylsilane, can enhance the yield of this reaction. figshare.comacs.org
Another significant gold(III)-catalyzed method is the propargylic substitution reaction of N-tosylpropargyl amines with 1,3-dicarbonyl compounds, followed by cycloisomerization to yield poly-substituted furans. mdpi.com The reaction conditions, including the choice of gold catalyst, co-catalyst (like AgOTf), and solvent, are crucial for optimizing the yield. mdpi.com
Table 4: Gold(III)-Catalyzed Synthesis of Benzofuran Derivatives
| Reactants | Catalyst System | Reaction Type | Key Features | Product | Reference |
|---|---|---|---|---|---|
| Quinols and alkynyl esters | Gold catalyst | Intermolecular alkoxylation/Claisen rearrangement/condensation cascade | Use of a water-trapping reagent improves yield. | Diverse benzofuran derivatives | figshare.comacs.org |
| N-Tosylpropargyl amines and 1,3-dicarbonyl compounds | AuBr₃ / AgOTf | Propargylic substitution followed by cycloisomerization | Tandem reaction leading to highly substituted products. | Poly-substituted furans | mdpi.com |
These gold-catalyzed reactions often proceed under mild conditions and offer a high degree of control over the formation of complex benzofuran structures.
Green Chemistry and Sustainable Synthetic Strategies
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable tool for the development of environmentally friendly and efficient chemical processes. researchgate.net The application of microwave irradiation can lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
In the synthesis of benzofuran derivatives, microwave assistance has been successfully employed in various reactions. For instance, the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids can be expedited, with reaction times being reduced from hours to minutes. fao.org
Furthermore, a one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions has been developed using microwave irradiation. nih.gov This method provides higher yields and shorter reaction times, making it suitable for the construction of combinatorial libraries of benzofurans. nih.gov The synthesis of benzofuran-3(2H)-ones has also been achieved under microwave conditions, offering a rapid route to these important dihydrobenzofuranones. researchgate.net
Table 5: Microwave-Assisted Synthesis of Benzofuran Derivatives
| Reaction Type | Starting Materials | Key Advantages | Product | Reference |
|---|---|---|---|---|
| Perkin Rearrangement | 3-Halocoumarins | Reduced reaction time (hours to minutes), high yields. | Benzofuran-2-carboxylic acids | fao.org |
| Three-component Sonogashira/Cacchi type coupling | 2-Iodophenols, terminal acetylenes, aryl iodides | Shorter reaction times, higher yields, cleaner products. | 2,3-Disubstituted benzo[b]furans | nih.gov |
| Cyclization of benzoates | Substituted benzoates | Short and facile route. | Benzofuran-3(2H)-ones | researchgate.net |
The use of microwave technology in benzofuran synthesis aligns with the principles of green chemistry by improving energy efficiency and reducing waste.
Derivatization Strategies of the this compound Scaffold
Once the this compound core is synthesized, it can be further modified to generate a diverse range of derivatives. These modifications can involve transformations of the existing functional groups or substitutions on the benzofuran ring system.
The ester and methyl groups of the this compound scaffold, as well as other substituents on the benzofuran ring, can be chemically altered to produce new derivatives.
A common transformation is the conversion of the ester group into other functionalities. For instance, ethyl 3-methylbenzofuran-2-carboxylate can be converted into 3-methylbenzofuran-2-carbohydrazide through a nucleophilic substitution reaction with hydrazine hydrate. nih.gov This carbohydrazide can then serve as a versatile intermediate. For example, it can react with isothiocyanates and isocyanates to yield 1-acylatedthiosemicarbazides and 1-acylatedsemicarbazides, respectively. nih.gov It can also undergo condensation reactions with aldehydes and ketones to form the corresponding aldohydrazones and ketohydrazones. nih.gov
Another example of functional group interconversion is the oxidation of a sulfur-containing substituent. Methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be oxidized using 3-chloroperoxybenzoic acid to yield the corresponding methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. nih.gov This demonstrates the possibility of modifying substituents at various positions on the benzofuran ring.
The fluorination of ethyl 3-benzo[b]furanyl acetate has also been reported, indicating that the acetate side chain can be directly functionalized. researchgate.net
Table 2: Examples of Functional Group Interconversions on Benzofuran Acetate Analogs
| Starting Material | Reagent(s) | Product | Reaction Type |
| Ethyl 3-methylbenzofuran-2-carboxylate | Hydrazine hydrate | 3-Methylbenzofuran-2-carbohydrazide | Nucleophilic substitution nih.gov |
| 3-Methylbenzofuran-2-carbohydrazide | Isothiocyanates/Isocyanates | 1-Acylatedthiosemicarbazides/1-Acylatedsemicarbazides | Addition nih.gov |
| 3-Methylbenzofuran-2-carbohydrazide | Aldehydes/Ketones | Aldohydrazones/Ketohydrazones | Condensation nih.gov |
| Methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate | 3-Chloroperoxybenzoic acid | Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Oxidation nih.gov |
| Ethyl 3-benzo[b]furanyl acetate | Not specified | Fluorinated ethyl 3-benzo[b]furanyl acetate | Fluorination researchgate.net |
The benzofuran ring is susceptible to electrophilic substitution reactions, although the regioselectivity can be poor. researchgate.net The preferential position for electrophilic substitution is C2, followed by C3. researchgate.net When the C2 position is occupied, substitution occurs at C3. researchgate.net
Halogenation is a key strategy for derivatizing the benzofuran scaffold. researchgate.netnih.govnih.gov For instance, bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide leads to the substitution of a hydrogen atom in the methyl group at position 3 with a bromine atom. nih.gov In some cases, bromination can also occur on the benzene ring, particularly when activated by electron-donating groups like methoxy groups. nih.gov
The reaction conditions can influence the outcome of halogenation. For example, the bromination of 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid with NBS in ethanol or bromine in acetic acid resulted in the replacement of the carboxylic group at position 2 with a bromine atom, rather than the expected bromination of the methyl group at position 3. nih.gov
Friedel-Crafts acylation of benzofurans can lead to substitution at the C3 position, though regioselectivity can be an issue. nih.gov Similarly, Vilsmeier formylation of substituted benzofurans can introduce a formyl group, often at the C2 position. researchgate.net
Nucleophilic substitution reactions are also employed in the derivatization of the benzofuran scaffold. For example, ethyl 3-(bromomethyl)benzofuran-2-carboxylate can undergo nucleophilic substitution at the bromomethyl carbon with morpholine, assisted by iodide ion, to furnish ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate. nih.gov
Table 3: Halogenation and Other Substitution Reactions on Benzofuran Derivatives
| Substrate | Reagent(s) | Product(s) | Reaction Type |
| 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS, benzoyl peroxide | 1-(3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl)ethanone | Radical Substitution nih.gov |
| 6-Acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid | NBS in ethanol or Br2 in acetic acid | 2-Bromo-6-acetyl-5-hydroxy-2-methylbenzofuran | Electrophilic Substitution/Decarboxylation nih.gov |
| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine, KI | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | Nucleophilic Substitution nih.gov |
The this compound scaffold can be utilized as a starting point for the synthesis of more complex molecular architectures, such as bridged and hybrid systems containing other heterocyclic rings like oxadiazoles and triazoles. researchgate.netnih.gov
A common synthetic route to benzofuran-oxadiazole hybrids begins with the conversion of a benzofuran carboxylate, such as ethyl benzofuran-2-carboxylate, to the corresponding benzofuran-2-carbohydrazide. ncsu.edu This hydrazide is a key intermediate that can be cyclized to form a 1,3,4-oxadiazole ring. For example, reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide yields a 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. ncsu.edu The thiol group can then be alkylated with various benzyl halides to produce a series of 5-(substituted benzylthio)-1,3,4-oxadiazole derivatives. ncsu.edu
Similarly, benzofuran-triazole hybrids can be synthesized. These hybrid molecules often exhibit interesting biological activities. researchgate.netnih.gov The synthesis of benzofuran-heterocycle hybrids can also involve linking the benzofuran core to other nitrogen-containing heterocycles like piperazine, tetrazole, and imidazole through bridges of varying lengths. nih.gov
The synthesis of these hybrid molecules can be facilitated by ultrasound-assisted methods, which can lead to higher yields and shorter reaction times compared to conventional heating. nih.gov
Table 4: Synthesis of Benzofuran-Oxadiazole Hybrids
| Starting Material | Key Intermediate(s) | Reagents for Cyclization/Derivatization | Final Product |
| Ethyl benzofuran-2-carboxylate | Benzofuran-2-carbohydrazide; 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | 1. Hydrazine hydrate2. CS2, KOH3. Substituted benzyl halides | 2-(Benzofuran-2-yl)-5-((substituted benzyl)thio)-1,3,4-oxadiazole ncsu.edu |
| 5-Bromo-N'-hydroxybenzofuran-2-carboxamidine | - | Methyl/ethyl esters, K2CO3 | 3-(5-Bromobenzofuran-2-yl)-5-substituted-1,2,4-oxadiazoles researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, one can identify the functional groups and determine the structural features of the compound.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Methyl Benzofuran-3-acetate is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational modes for this compound include the stretching of the carbonyl (C=O) group of the ester, the C-O stretching of the ester and the furan (B31954) ring, the aromatic C=C stretching of the benzene (B151609) ring, and the C-H stretching of the aromatic ring and the methyl/methylene groups. Computational studies on similar molecules, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid, using Density Functional Theory (DFT) help in assigning these vibrational frequencies. researchgate.net
Expected Characteristic FT-IR Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups. |
| Carbonyl C=O Stretch | ~1735 | A strong, characteristic absorption due to the ester carbonyl group. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands corresponding to the stretching vibrations within the benzene and furan rings. |
| Aliphatic C-H Bend | 1470 - 1370 | Bending (scissoring, rocking) vibrations of the CH₂ and CH₃ groups. |
| Ester C-O Stretch | 1250 - 1100 | Stretching vibrations of the C-O single bonds of the acetate group. |
This table is generated based on typical functional group frequencies and data from analogous benzofuran (B130515) structures.
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the skeletal vibrations of the benzofuran ring system. For related benzofuran derivatives, experimental and simulated FT-Raman spectra have been used to provide a comprehensive vibrational analysis. researchgate.net
In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations of the benzofuran ring are expected to produce strong signals. The symmetric stretching of the C-O-C ether linkage in the furan ring would also be Raman active. In contrast, the highly polar C=O ester bond, which shows a very strong absorption in the FT-IR spectrum, would be expected to have a relatively weaker intensity in the FT-Raman spectrum.
Expected Characteristic FT-Raman Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Symmetric stretching of the aromatic C-H bonds. |
| Aromatic Ring Stretch | 1610 - 1570 | Strong bands from the symmetric stretching of the C=C bonds in the benzofuran ring system. |
| Methylene CH₂ Scissoring | ~1450 | Bending vibration of the methylene group. |
This table is generated based on typical functional group frequencies and data from analogous benzofuran structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the number, environment, and connectivity of atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides connectivity data. For this compound, distinct signals are expected for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic H (4 positions) | 7.6 - 7.2 | Multiplet | - | 4H |
| Methylene (-CH₂-) | ~3.8 | Singlet | - | 2H |
This table presents predicted values based on known chemical shifts for benzofuran and acetate moieties.
The aromatic protons on the benzofuran ring typically appear as a complex multiplet in the downfield region (7.2-7.6 ppm). The methylene protons adjacent to the benzofuran ring and the carbonyl group are expected to appear as a singlet around 3.8 ppm. The methyl protons of the ester group are also a singlet, typically found slightly upfield around 3.7 ppm.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift range is much wider than in ¹H NMR, allowing for clear resolution of individual carbon signals. The spectrum for this compound would show signals for the ester carbonyl carbon, the aromatic and furan carbons, the methylene carbon, and the methyl carbon.
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~170 |
| Aromatic/Furan C (quaternary) | 155 - 120 |
| Aromatic/Furan CH | 128 - 110 |
| Methyl (-OCH₃) | ~52 |
This table presents predicted values based on known chemical shifts for benzofuran and acetate moieties.
The ester carbonyl carbon is the most deshielded, appearing around 170 ppm. The eight carbons of the benzofuran ring system appear in the aromatic region (110-155 ppm). The methyl carbon of the ester group is expected around 52 ppm, and the methylene bridge carbon would be found further upfield at approximately 35 ppm.
Modern structural analysis often combines experimental NMR data with computational methods for greater accuracy in spectral assignment. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict NMR chemical shifts. researchgate.netunifr.chimist.ma This method, typically employed within a Density Functional Theory (DFT) framework, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.net
The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.
δ_calc = σ_ref - σ_calc
This approach has proven to be highly effective. Studies on various organic molecules show that GIAO calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p) or cc-pVDZ) can predict ¹H and ¹³C chemical shifts with a high degree of correlation to experimental values. researchgate.netunifr.ch For complex molecules, this computational prediction can be indispensable in assigning closely spaced or ambiguous signals in experimental ¹H and ¹³C NMR spectra, thus confirming the correct structure of compounds like this compound. rsc.orgresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound. It provides crucial information regarding the compound's molecular weight and structural features through controlled fragmentation. Various MS techniques, often coupled with chromatographic separation, are employed to achieve a comprehensive analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile molecules without causing significant fragmentation. nih.gov In the context of this compound, ESI-MS is primarily used to determine its molecular weight with high precision. The analysis involves dissolving the compound in a suitable solvent, often a mixture of water and acetonitrile or methanol, which may be infused directly into the ESI source. scispace.com
During the ESI process, the analyte solution is nebulized through a heated capillary under a strong electric field, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov For this compound, ionization typically occurs in the positive ion mode through protonation, yielding the protonated molecular ion [M+H]⁺. Adduct formation with alkali metals, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common, particularly if salts are present in the sample or mobile phase. uni-hannover.de The resulting mass spectrum will prominently feature a peak corresponding to the mass-to-charge ratio (m/z) of these ions, allowing for the confirmation of the molecular mass. The analysis of various benzofuran derivatives by ESI-MS has been established as a reliable characterization method. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of a compound. nih.govresearchgate.net For this compound (molecular formula C₁₁H₁₀O₃), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is crucial for unambiguous identification, especially in complex mixtures or when characterizing novel compounds. researchgate.net
Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. nih.gov When coupled with an ESI source, HRMS analysis of this compound would yield a highly accurate m/z value for the protonated molecule ([M+H]⁺). This experimental value can then be compared to the theoretical exact mass to confirm the elemental formula with a very low margin of error, typically within a few parts per million (ppm).
| Formula | Species | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₁H₁₀O₃ | [M] | 190.06299 |
| [M+H]⁺ | 191.07027 | |
| [M+Na]⁺ | 213.05222 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this method, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column (e.g., a nonpolar HP-5MS column). phcog.com Following separation, the eluted compound enters the mass spectrometer, where it is typically ionized by Electron Impact (EI).
EI is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation. nih.gov The resulting mass spectrum displays a molecular ion peak (M⁺·) and a series of fragment ion peaks that constitute a unique "fingerprint" for the compound. This fragmentation pattern is invaluable for structural elucidation. For this compound, expected fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire acetate side chain, providing confirmation of the compound's structure. The use of two different columns can enhance separation and identification accuracy for complex mixtures. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS), including its high-performance variant Ultra-Performance Liquid Chromatography (UPLC), is a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. lcms.cz This technique is particularly suitable for compounds that may not be sufficiently volatile or stable for GC-MS analysis.
For the analysis of this compound, a reversed-phase HPLC method using a C18 column is commonly employed. sielc.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate to improve chromatographic peak shape and ionization efficiency. sielc.comrsc.org The separated analyte from the LC column is then introduced into the mass spectrometer, usually equipped with an ESI source. LC-MS allows for the determination of the compound's retention time and molecular weight simultaneously, making it an excellent method for purity assessment and the analysis of reaction mixtures or biological samples. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The benzofuran core of this compound contains a conjugated π-electron system, which acts as a chromophore and absorbs light in the UV region. The absorption of UV radiation promotes electrons from a lower energy π orbital to a higher energy π* anti-bonding orbital (π → π* transition).
The UV-Vis spectrum of this compound is characterized by one or more absorption maxima (λmax). The position and intensity of these peaks are influenced by the specific structure of the conjugated system and the solvent used for the analysis. biointerfaceresearch.com For benzofuran derivatives, characteristic absorption bands are typically observed in the 200–400 nm range. The solvent can influence the λmax; for instance, polar solvents may cause a shift in the absorption wavelength compared to non-polar solvents. biointerfaceresearch.com Analysis of related benzofuran structures shows absorption maxima that vary depending on the substitution pattern on the aromatic ring. researchgate.net
| Compound Type | Solvent | Typical λmax Range (nm) | Reference |
|---|---|---|---|
| Substituted Thiophene-Azo Dyes | Methanol | 486 - 502 | biointerfaceresearch.com |
| Substituted Thiophene-Azo Dyes | Chloroform | 502 - 512 | biointerfaceresearch.com |
| Phoebe zhennan Extracts | Ethyl Acetate | 280 - 400 | mdpi.com |
| 3-Methylbenzofuran-2-carboxylic acid | Acidic | Data available upon login | spectrabase.com |
X-ray Crystallography for Solid-State Structure Determination
| Parameter | Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate nih.gov | Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate nih.gov |
|---|---|---|
| Formula | C₁₂H₁₁FO₄S | C₁₅H₁₈O₄S |
| Mᵣ | 270.27 | 294.35 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 7.7799 (5) | 8.1829 (5) |
| b (Å) | 8.5609 (6) | 9.7027 (6) |
| c (Å) | 10.5592 (7) | 10.6545 (7) |
| α (°) | 73.834 (1) | 73.057 (1) |
| β (°) | 70.368 (1) | 77.463 (1) |
| γ (°) | 66.421 (1) | 66.421 (1) |
| Volume (ų) | 608.23 (7) | 736.76 (8) |
| Z | 2 | 2 |
| Temperature (K) | 273 | 298 (2) |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)
Chromatographic methods are indispensable tools in the synthesis and quality control of this compound, ensuring the final product meets stringent purity requirements. Both normal-phase and reverse-phase chromatography are utilized, with HPLC being the preferred technique for precise quantitative analysis and impurity profiling.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of this compound and related benzofuran derivatives. This technique typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase.
A general RP-HPLC method for a closely related compound, 3-Methylbenzofuran (B1293835), involves a mobile phase consisting of acetonitrile and water, often with the addition of an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. While specific validated methods for this compound are not extensively detailed in publicly available literature, typical starting conditions can be extrapolated from the analysis of similar benzofuran structures.
Illustrative HPLC Parameters for Benzofuran Analysis:
| Parameter | Condition |
| Column | C18 (Reverse-Phase) |
| Mobile Phase | Acetonitrile / Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min (typical) |
| Detection | UV-Vis (wavelength to be determined based on chromophore) |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This table represents a typical starting point for method development for the analysis of this compound and would require optimization and validation for specific applications.
Detailed research on various benzofuran derivatives often reports the use of HPLC for reaction monitoring and final product purity confirmation, although the full methodological details are not always published.
Column Chromatography
For the purification of this compound on a preparative scale, column chromatography is a standard and effective technique. This method typically employs a silica gel stationary phase and a non-polar mobile phase, constituting a normal-phase separation.
In the synthesis of various benzofuran derivatives, purification is frequently achieved using column chromatography with a gradient of ethyl acetate in hexane. This solvent system allows for the effective separation of the desired product from starting materials and by-products based on polarity. The progress of the separation is commonly monitored by Thin-Layer Chromatography (TLC).
Typical Column Chromatography Conditions for Benzofuran Derivatives:
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane / Ethyl Acetate (gradient elution) |
| Monitoring | Thin-Layer Chromatography (TLC) |
This table provides a general overview of conditions used for the purification of benzofuran compounds and may be adapted for this compound.
The selection of the specific gradient and solvent ratio is crucial for achieving optimal separation and is determined empirically for each synthesis.
Computational and Theoretical Investigations of Methyl Benzofuran 3 Acetate and Analogues
Quantum Chemical Methodologies for Electronic Structure
Quantum chemical methods are essential for understanding the distribution of electrons within a molecule, which governs its chemical behavior and spectroscopic properties. For benzofuran (B130515) derivatives, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely employed methodologies due to their favorable balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in organic molecules. uci.edu Instead of solving the complex many-electron wavefunction, DFT determines the electronic energy and other properties from the molecule's electron density. researchgate.net This approach has been successfully applied to various benzofuran derivatives to investigate structural parameters, electronic properties, and reactivity. aip.orgresearchgate.net
In the context of Methyl Benzofuran-3-acetate, DFT calculations are used to determine key electronic descriptors. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. uci.edursc.org It is an extension of ground-state DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light in UV-Vis spectroscopy. rsc.orgsemanticscholar.org
For this compound and its analogues, TD-DFT calculations can predict the absorption spectra, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. This is crucial for understanding the molecule's photophysical properties. The method works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu While highly effective for many organic molecules, the accuracy of TD-DFT can be limited for certain types of excited states, such as those with significant charge-transfer character, which may require the use of specialized long-range corrected functionals. rsc.orgnih.gov
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set.
The exchange-correlation functional is an approximation of the complex many-body electron interactions. A wide variety of functionals are available, often categorized into a "Jacob's Ladder" of increasing complexity and accuracy. For benzofuran derivatives, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are very common. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular and versatile choice for geometry optimizations and electronic property calculations of organic molecules. rsc.orgrsc.org Other functionals like PBE0 and the range-separated CAM-B3LYP are also frequently used, particularly when investigating excited states or systems where charge transfer is important. nih.govnsf.gov
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are widely used. rsc.org The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions ('+' or '++') is often necessary for accurate results, especially for describing anions or excited states. google.com The Ahlrichs' "def2" series of basis sets, such as def2-TZVP, is another robust choice for DFT calculations across the periodic table. nsf.govgoogle.com
The selection of an appropriate functional and basis set is a critical step in any computational study, involving a trade-off between desired accuracy and available computational resources.
| Functional | Type | Common Basis Sets | Typical Application for Benzofurans |
|---|---|---|---|
| B3LYP | Hybrid-GGA | 6-31G(d,p), 6-311++G(d,p) | Geometry optimization, vibrational frequencies, ground-state properties. rsc.orgrsc.org |
| PBE0 | Hybrid-GGA | def2-SVP, def2-TZVP | Geometry optimization, improved electronic properties over B3LYP for some systems. nsf.gov |
| CAM-B3LYP | Range-Separated Hybrid | 6-311+G(d,p), aug-cc-pVDZ | Excited states (TD-DFT), systems with potential charge-transfer character. nih.gov |
| ωB97X-D | Range-Separated Hybrid with Dispersion | def2-TZVP, aug-cc-pVTZ | Accurate thermochemistry, non-covalent interactions, and excited states. nih.gov |
Molecular Structure and Conformational Analysis
Theoretical calculations are instrumental in determining the three-dimensional structure of molecules and exploring their conformational flexibility. This is particularly relevant for this compound, which possesses rotatable bonds in its side chain.
A fundamental computational task is geometry optimization , an iterative process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. mdpi.com At this point, the net forces on all atoms are zero, representing a stable or metastable structure. For this compound, a full geometry optimization would be performed to determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. researchgate.net
The stability of an optimized structure is confirmed by performing a vibrational frequency analysis. A true energy minimum will have no imaginary frequencies, whereas a transition state (a saddle point on the energy surface) will have exactly one imaginary frequency. aip.org The results of these calculations provide a detailed picture of the molecule's geometry in the gas phase, which often shows good agreement with experimental data from techniques like X-ray crystallography where available. researchgate.net
| Parameter | Typical Calculated Value |
|---|---|
| Bond Length C=C (furan ring) | ~1.37 Å |
| Bond Length C-O (furan ring) | ~1.36 Å |
| Bond Angle C-O-C (furan ring) | ~105° |
| Bond Angle O-C=C (furan ring) | ~111° |
Molecules with rotatable single bonds, like the C-C and C-O bonds in the acetate side chain of this compound, can exist in multiple conformations, or conformers. Conformational analysis aims to identify these different stable conformers and determine their relative energies and the energy barriers to interconversion.
This is often achieved by mapping the Potential Energy Surface (PES) . libretexts.org A PES is a mathematical function that relates the energy of a molecule to its geometry. libretexts.org For conformational analysis, a "relaxed PES scan" is typically performed. In this procedure, one or more dihedral angles are systematically rotated in discrete steps, and at each step, all other geometric parameters are optimized to minimize the energy. mdpi.com
Electronic Structure and Reactivity Descriptors
Computational chemistry offers profound insights into the molecular properties of this compound and its analogues. Through the application of Density Functional Theory (DFT) and other theoretical methods, researchers can model and predict the electronic structure and reactivity of these compounds, complementing experimental findings. researchgate.net These theoretical studies are crucial for understanding the intrinsic properties that govern the behavior of benzofuran derivatives in various chemical and biological systems. researchgate.netscienceopen.com
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic properties and reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. jetir.org
For benzofuran derivatives, a smaller HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. jetir.orgresearchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. Theoretical studies on various benzofuran derivatives show that their HOMO-LUMO energy gaps can be tuned by altering substituents on the benzofuran core. researchgate.net For instance, in a study of 7-methoxy-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO energy gap was 4.189 eV, suggesting it is a relatively reactive and soft molecule with potential for non-linear optical applications. jetir.org In another analysis of 1-benzofuran-2-carboxylic acid, the HOMO energy was found to be -6.367 eV and the LUMO energy was -1.632 eV, resulting in a gap of 4.735 eV. researchgate.net These computational analyses help in predicting the molecule's reactivity, with the HOMO distribution indicating sites for electrophilic attack and the LUMO distribution showing sites for nucleophilic attack. youtube.com
| Benzofuran Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 7-methoxy-benzofuran-2-carboxylic acid | - | - | 4.189 | jetir.org |
| 1-benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 | researchgate.net |
| 1-benzofuran (in gas phase) | - | - | 7.056 | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.comchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.netwolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. wolfram.com Green areas represent neutral or zero potential.
In benzofuran derivatives, MEP analysis reveals specific reactive sites. For this compound, the most negative potential (red regions) is expected to be localized around the carbonyl oxygen atom of the acetate group, making it a primary site for electrophilic interactions. researchgate.netsci-hub.se Conversely, the hydrogen atoms of the benzene (B151609) ring and the methyl group would exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack. medmedchem.com MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and plays a key role in structure-activity relationship studies for designing new molecules. researchgate.net
| Benzofuran Analogue | Region | Electrostatic Potential Description | Predicted Reactivity |
|---|---|---|---|
| General Benzofuran Derivatives | Carbonyl Oxygen | Negative (Red) | Site for electrophilic attack researchgate.netsci-hub.se |
| General Benzofuran Derivatives | Aromatic Hydrogens | Positive (Blue) | Site for nucleophilic attack medmedchem.com |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electronic structure of a molecule by studying charge transfer, orbital interactions, and intramolecular delocalization of electron density. youtube.com This method transforms the complex molecular wavefunctions into a set of localized orbitals that correspond to the familiar Lewis structures of core electrons, lone pairs, and bonds. The analysis quantifies the stabilization energy (E2) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing insight into the strength of these interactions. youtube.com
For benzofuran systems, NBO analysis can elucidate the delocalization of electron density from the oxygen heteroatom's lone pairs into the π-system of the fused rings. This delocalization contributes significantly to the molecule's stability and aromaticity. In studies of 2-phenylbenzofuran derivatives, NBO analysis has been used to understand the charge distribution and the pathway for the redistribution of electron density, which is crucial for materials with potential applications in chemistry. The analysis can identify key intramolecular charge transfer (ICT) interactions that influence the molecule's electronic and optical properties.
| Interaction Type | Description | Significance in Benzofurans |
|---|---|---|
| Intramolecular Charge Transfer (ICT) | Electron delocalization between donor and acceptor orbitals within the molecule. | Contributes to molecular stability and influences electronic and optical properties. |
| Second-Order Perturbation Analysis (E2) | Calculates the stabilization energy from donor-acceptor interactions. | Quantifies the strength of hyperconjugative and delocalization effects. youtube.com |
Non-linear optical (NLO) materials are of great interest for their potential applications in modern technologies like optical data storage and signal processing. nih.gov Benzofuran derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials. scispace.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, including the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). jetir.orgmedmedchem.com
A high value of first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. Theoretical calculations have shown that the NLO properties of benzofuran derivatives can be significantly influenced by the presence and position of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. researchgate.net For example, studies on 2-phenylbenzofuran derivatives have shown that their first-order hyperpolarizability can range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating remarkable NLO properties. A small HOMO-LUMO gap is often correlated with a large hyperpolarizability value. jetir.org
| Compound Type | NLO Property | Calculated Value (esu) | Reference |
|---|---|---|---|
| 2-phenylbenzofuran derivatives | First-order Hyperpolarizability (β) | 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ | |
| MSTD7 (A DTS(FBTTh2)2-based derivative) | First-order Hyperpolarizability (βtotal) | 13.44 × 10⁻²⁷ | nih.gov |
| MSTD7 (A DTS(FBTTh2)2-based derivative) | Linear Polarizability (⟨α⟩) | 3.485 × 10⁻²² | nih.gov |
Local reactivity descriptors, such as the Fukui function f(r), identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. semanticscholar.org The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. Other descriptors like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide insights into the nature of chemical bonding and electron pairing. These tools are powerful for comparing the reactivity of different atoms within this compound and its analogues. semanticscholar.org
| Descriptor | Formula | Significance | Example Value (1-benzofuran-2-carboxylic acid) |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. | 6.367 eV researchgate.net |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. | -3.999 eV researchgate.net |
| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer. | 2.367 eV researchgate.net |
| Global Electrophilicity (ω) | ω = μ² / 2η | Propensity to accept electrons. | 3.374 eV researchgate.net |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define chemical concepts like atoms and bonds. wikipedia.orgamercrystalassn.org Within this framework, a chemical bond is characterized by the presence of a bond critical point (BCP) between two nuclei, where the gradient of the electron density is zero. uni-rostock.de The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. A negative Laplacian (∇²ρ(r) < 0) indicates a shared-shell interaction, characteristic of covalent bonds, while a positive Laplacian (∇²ρ(r) > 0) suggests a closed-shell interaction, typical of ionic bonds or weaker noncovalent interactions. researchgate.net
QTAIM allows for a rigorous characterization of all intramolecular bonds within this compound, distinguishing the covalent C-C, C-O, and C-H bonds. Furthermore, Noncovalent Interaction (NCI) analysis, which is based on the electron density and its derivatives, is used to visualize and characterize weak interactions like hydrogen bonds and van der Waals forces. This is particularly useful for understanding the conformational preferences and intermolecular packing of benzofuran derivatives in condensed phases. researchgate.net
| QTAIM/NCI Parameter | Description | Interpretation |
|---|---|---|
| Bond Critical Point (BCP) | A point of minimum electron density between two bonded atoms. | Its presence indicates a chemical bond or interaction path. uni-rostock.de |
| Laplacian of Electron Density (∇²ρ(r)) | Measures the local concentration or depletion of electrons at the BCP. | ∇²ρ(r) < 0 for covalent bonds; ∇²ρ(r) > 0 for ionic/closed-shell interactions. researchgate.net |
| Noncovalent Interaction (NCI) Plots | Visualizes weak interactions based on the reduced density gradient. | Identifies and characterizes hydrogen bonds, van der Waals forces, and steric clashes. |
Vibrational and Spectroscopic Simulations
Density Functional Theory (DFT) is a primary computational method used to simulate the vibrational and spectroscopic properties of molecules. By calculating the optimized molecular geometry and corresponding vibrational frequencies, researchers can predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy.
Theoretical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to compute the harmonic vibrational wavenumbers of benzofuran derivatives. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov
For the analogous compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA), a detailed comparison between theoretical and experimental wavenumbers has been performed. researchgate.net The computational results, obtained through DFT, were found to be in good agreement with the experimental spectral data. researchgate.net Such studies are crucial for the precise assignment of vibrational modes to specific molecular motions.
Table 1: Comparison of Selected Theoretical and Experimental Vibrational Wavenumbers for a Benzofuran Analogue (2MBA)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | 3745 | 3445 | - |
| C-H Stretch (Aromatic) | 3100-3000 | 3050 | 3070 |
| C=O Stretch (Carboxylic) | 1780 | 1700 | 1705 |
| C=C Stretch (Aromatic) | 1600-1450 | 1590 | 1595 |
| C-O Stretch (Furan) | 1250 | 1240 | 1245 |
Data derived from studies on 2-(5-methyl-1-benzofuran-3-yl) acetic acid. researchgate.net
To confidently assign calculated vibrational frequencies to specific types of molecular vibrations (e.g., stretching, bending, or torsion), a Potential Energy Distribution (PED) analysis is performed. researchgate.netnih.gov PED quantifies the contribution of each internal coordinate to a particular normal mode of vibration. nih.govresearchgate.net This analysis is essential for an unambiguous interpretation of the vibrational spectra, especially in complex molecules where vibrational coupling is common. nih.gov
For instance, in studies of benzofuran analogues, PED analysis helps to distinguish between different C-H bending modes within the benzene and furan (B31954) rings and to correctly assign the characteristic stretching vibrations of the carboxyl or ester groups. researchgate.net The software VEDA is often used to facilitate these PED calculations. nih.gov
Table 2: PED Analysis for Selected Vibrational Modes of a Benzofuran Analogue (2MBA)
| Calculated Wavenumber (cm⁻¹) | Vibrational Assignment | PED Contribution (%) |
|---|---|---|
| 1780 | ν(C=O) | 85 |
| 1595 | ν(C=C) aromatic | 70 |
| 1445 | δ(CH₃) asymmetric bend | 65 |
| 1245 | ν(C-O) furan | 55 |
| 820 | γ(C-H) out-of-plane bend | 75 |
ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Data derived from studies on 2-(5-methyl-1-benzofuran-3-yl) acetic acid. researchgate.net
Theoretical calculations are also used to predict the ¹H and ¹³C NMR chemical shifts. iu.edu.sa The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose, often in conjunction with DFT. researchgate.netiu.edu.sa The computed chemical shifts (δ) are typically referenced against a standard compound like Tetramethylsilane (TMS) and compared with experimental values. libretexts.org
This computational approach allows for the assignment of specific resonance signals to individual protons and carbon atoms within the molecule. nih.gov For the analogue 2MBA, the chemical shifts calculated by the GIAO method showed strong correlation with the experimental NMR data, aiding in the structural characterization of the molecule. researchgate.net
Table 3: Comparison of Theoretical and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for a Benzofuran Analogue (2MBA)
| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Atom | Calculated ¹H Shift | Experimental ¹H Shift |
|---|---|---|---|---|---|
| C2 | 145.1 | 144.8 | H4 | 7.6 | 7.5 |
| C8 | 142.5 | 142.1 | H6 | 7.3 | 7.2 |
| C9 | 130.2 | 129.9 | H7 | 7.1 | 7.0 |
| C=O | 173.5 | 172.9 | CH₂ | 3.8 | 3.7 |
Atom numbering and data derived from studies on 2-(5-methyl-1-benzofuran-3-yl) acetic acid. researchgate.net
Computational Drug Discovery and Molecular Modeling
In silico methods are integral to modern drug discovery, enabling the rapid screening of compounds and the prediction of their potential as therapeutic agents. Benzofuran derivatives, including analogues of this compound, are frequently investigated using these computational techniques. nih.govnih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govafricanjournalofbiomedicalresearch.com This method is used to understand the interactions that stabilize the ligand-receptor complex and to estimate the binding affinity, often expressed as a docking score. easpublisher.comresearchgate.net
Analogues of this compound have been docked into the active sites of various protein targets to explore their potential therapeutic applications. These targets include enzymes implicated in cancer, such as VEGFR-2, and those involved in neurodegenerative diseases, like Acetylcholinesterase (AChE). nih.govnih.gov The docking results for these benzofuran derivatives often reveal key interactions, such as hydrogen bonds and π-π stacking with amino acid residues in the active site, which are crucial for their inhibitory activity. nih.govnih.gov
Table 4: Examples of Molecular Docking Studies on Benzofuran Analogues
| Benzofuran Derivative | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| 3-methylbenzofuran (B1293835) derivative | VEGFR-2 | Cys919, Asp1046 | -8.5 to -9.5 |
| Benzofuran-piperazine hybrid | AChE | Tyr71, Tyr198 | -9.0 to -11.0 |
| 5-nitrobenzofuran derivative | Bacterial proteins | - | -6.9 to -10.4 |
Data synthesized from studies on various benzofuran derivatives. nih.govafricanjournalofbiomedicalresearch.comnih.gov
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govresearchgate.net These predictions help to assess a compound's drug-likeness and potential pharmacokinetic profile early in the drug discovery process. mdpi.com
For various benzofuran analogues, web-based tools like SwissADME are used to calculate physicochemical properties and evaluate compliance with established drug-likeness rules, such as Lipinski's rule of five. nih.govafricanjournalofbiomedicalresearch.comresearchgate.net Parameters such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and polar surface area are assessed. researchgate.net These computational screenings help to identify benzofuran derivatives with favorable pharmacological profiles, guiding further synthesis and experimental testing. nih.govjazindia.com
Table 5: Predicted Drug-Likeness and ADME Properties for a Representative Benzofuran Analogue
| Property | Predicted Value | Compliance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Yes (Lipinski's Rule) |
| LogP (Lipophilicity) | < 5 | Yes (Lipinski's Rule) |
| Hydrogen Bond Donors | < 5 | Yes (Lipinski's Rule) |
| Hydrogen Bond Acceptors | < 10 | Yes (Lipinski's Rule) |
| Blood-Brain Barrier (BBB) Permeability | Predicted as Negative/Low | - |
| Gastrointestinal (GI) Absorption | Predicted as High | - |
Properties are general predictions for benzofuran-type structures based on in silico models like SwissADME. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Derivation via Computational Approaches
Computational chemistry has emerged as an indispensable tool for elucidating the structure-activity relationships (SAR) of bioactive molecules, including benzofuran derivatives. These in silico methods provide deep insights into the molecular features governing biological activity, thereby guiding the rational design of more potent and selective analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis are pivotal in translating complex structural data into predictive models of activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties or calculated molecular descriptors with activity data.
In a study focused on benzofuran and indole derivatives as potential anticancer agents targeting Histone-Lysine N-Methyl Transferase (HKMT), a 2D-QSAR model was developed using Multiple Linear Regression (MLR). eurjchem.com The model demonstrated high robustness, stability, and predictive power, indicating its utility in designing new active compounds. eurjchem.com The statistical quality of the developed model is a key indicator of its predictive capability.
Table 1: Statistical Parameters of the 2D-QSAR Model for HKMT Inhibitors eurjchem.com
| Parameter | Value | Description |
|---|---|---|
| R² | 0.9328 | Coefficient of determination (Goodness of fit) |
| Q²LOO | 0.9212 | Cross-validation coefficient (Leave-one-out) |
| Q²LMO | 0.9187 | Cross-validation coefficient (Leave-many-out) |
| R²ext | 0.9290 | External validation coefficient |
The model identified two key molecular descriptors, minHBint4 and Wlambda1.unity, as being crucial for the inhibitory activity. These descriptors quantify aspects of the molecule's hydrogen bonding potential and shape, respectively, providing a quantitative basis for the SAR.
Similarly, a 2D-QSAR model was successfully generated for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to describe their vasodilation activity. nih.gov This model also showed strong statistical significance, reinforcing the utility of QSAR in understanding the structural requirements for this specific biological effect. nih.gov
3D-QSAR and Pharmacophore Modeling
Three-dimensional QSAR (3D-QSAR) methods extend these principles by considering the spatial arrangement of atoms and the resulting steric and electrostatic fields. A prominent application of 3D-QSAR is the development of pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.
A 3D-QSAR study was conducted on a series of novel dibenzofuran (B1670420) derivatives to explore their SAR as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), a promising target for various human diseases. nih.govnih.gov Using the "HipHop" technique, a common-feature pharmacophore hypothesis was generated. nih.govnih.gov This model identified several key chemical features as being critical for potent inhibition of PTP-MEG2. nih.gov
Table 2: Key Features of the PTP-MEG2 Inhibitor Pharmacophore Model nih.govnih.gov
| Feature | Count | Description |
|---|---|---|
| Ring Aromatic (RA) | 1 | Indicates the requirement for an aromatic ring system. |
| Hydrophobic (Hyd) | 3 | Highlights the importance of non-polar interactions. |
| Hydrogen Bond Acceptor (HBA) | 2 | Specifies regions that can accept hydrogen bonds. |
This pharmacophore model suggests that the ideal PTP-MEG2 inhibitor based on the dibenzofuran scaffold should possess a specific spatial arrangement of one aromatic ring, three hydrophobic regions, and two hydrogen bond acceptor sites. nih.govnih.gov Such models are invaluable for virtual screening of compound libraries to identify new potential inhibitors and for guiding the modification of existing leads to enhance activity. nih.gov Molecular docking simulations further complemented these findings by showing that potent inhibitors effectively target the active site and unique peripheral binding pockets of the PTP-MEG2 protein. nih.govnih.gov
These computational approaches provide a powerful framework for systematically deriving SAR, moving beyond qualitative observations to quantitative and predictive models. By identifying the key molecular descriptors and spatial features that govern the biological activity of benzofuran analogues, these methods accelerate the discovery and optimization of novel therapeutic agents.
No Biological Activity Data Currently Available for this compound
Extensive searches of publicly available scientific literature and research databases have revealed a significant lack of specific data regarding the biological activities of the chemical compound This compound . While the synthesis and general exploration of biological activities for this compound are mentioned in some chemical supplier contexts, detailed mechanistic studies as outlined in the requested article structure are not presently available.
Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on the anticancer mechanisms and cellular targets of "this compound" as per the specific subsections requested:
Biological Activity and Mechanistic Insights Excluding Clinical Human Trials and Dosage
Anticancer Mechanisms and Cellular Targets
Tubulin Polymerization Inhibition
Adherence to scientific accuracy and the strict constraints of the user's request, which is to focus solely on "Methyl Benzofuran-3-acetate," precludes the inclusion of data from other related compounds. At present, the scientific community has not published in-depth studies on the specific biological and mechanistic insights for this particular compound.
Other Antitumor Mechanisms
Benzofuran-based derivatives have been shown to exert their antitumor effects through various mechanisms beyond a single mode of action. taylorandfrancis.com These include the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival. taylorandfrancis.com
Farnesyltransferase Inhibition Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of Ras proteins, which are pivotal in cell growth and proliferation signaling pathways. tandfonline.comnih.gov The inhibition of FTase prevents Ras proteins from localizing to the cell membrane, thereby blocking their function and inhibiting cell proliferation. tandfonline.com A series of benzofuran-based compounds have been designed and synthesized as potent FTase inhibitors. nih.gov For instance, one derivative, 11f , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.1 nM against the enzyme, showcasing the potential of the benzofuran (B130515) scaffold in designing powerful antitumor agents. nih.gov Structure-activity relationship (SAR) studies suggest that the presence of hydrogen bond donor and acceptor groups, along with negatively charged substituents, is crucial for enhancing the inhibitory activity of this class of molecules. nih.gov
Oestrogen Receptor Inhibition The oestrogen receptor (ER), particularly ERα, plays a significant role in the development and progression of certain types of breast cancer. eurekaselect.comnih.gov Benzofuran derivatives have been identified as promising scaffolds for designing novel ER modulators. eurekaselect.com A study focusing on 5,6-dihydroxybenzofuran derivatives identified that the hydroxyl groups at the C-5 and C-6 positions, along with a phenyl ring at the C-2 position, contributed to considerable cytotoxicity in ER-positive MCF-7 breast cancer cells. eurekaselect.com Another novel series of benzofuran derivatives was synthesized and evaluated for anticancer activity against ER-dependent breast cancer cells, with compound 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride (4e) showing excellent activity. nih.gov This suggests that these compounds may exert their antitumor effects by inhibiting ER-dependent pathways. eurekaselect.comnih.gov
Human Peptide Deformylase Inhibition Human peptide deformylase (HsPDF) is an enzyme that has been identified as a potential target for a new class of antitumor agents. nih.govnih.gov Inhibition of HsPDF leads to antiproliferative effects in cancer cells. nih.gov Research has identified benzofuran-4,5-diones as the first selective, non-hydroxamic acid, non-peptidomimetic inhibitors of HsPDF. nih.govnih.gov These compounds have demonstrated potent in vitro and in vivo antitumor activity, suggesting that the benzofuran-4,5-dione scaffold is a promising starting point for developing a new class of antitumor drugs that selectively target HsPDF. nih.govmskcc.org
Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX, are involved in tumor cell proliferation, survival, and metastasis. nih.gov Selective inhibition of hCA IX is a validated therapeutic strategy for cancer. nih.gov Novel benzofuran-based carboxylic acid derivatives have been synthesized and evaluated for their inhibitory action against several hCA isoforms. nih.govacs.org Certain derivatives emerged as submicromolar hCA IX inhibitors, with Kᵢ values as low as 0.56 µM, and displayed selectivity for the tumor-related hCA IX over other off-target isoforms. nih.gov Specifically, compounds 9b, 9e, and 9f (benzofuran-based carboxylic acids) were identified as potent and selective hCA IX inhibitors. nih.gov Further studies on 2-methylbenzofuran (B1664563) and 5-bromobenzofuran (B130475) sulfonamides also yielded compounds with single-digit nanomolar inhibition (Kᵢs = 1.8–8.4 nM) against the CA IX isoform. nih.gov
Antimicrobial Efficacy and Mechanisms
The benzofuran nucleus is a key structural motif in a variety of compounds that exhibit significant antimicrobial properties. rsc.orgnih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against a broad spectrum of bacteria and fungi.
Antibacterial Activity
Benzofuran derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov The antibacterial efficacy is often influenced by the nature and position of substituents on the benzofuran ring system. nih.gov
For example, a series of (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates were synthesized and screened for their antibacterial activity. researchgate.net These compounds were tested against Staphylococcus aureus, Corynebacterium diphtheriae, Proteus vulgaris, and Escherichia coli. researchgate.net Another study synthesized benzofuran-triazine hybrids and found that compound 8e , which contains an amino benzothiazole (B30560) moiety, was the most potent derivative, showing activity against E. coli, Bacillus subtilis, S. aureus, and Salmonella enteritidis with MIC values ranging from 32 to 125 µg/mL. semanticscholar.org
Research into 2-substituted-3-methylbenzofuran derivatives revealed that an ethylene (B1197577) derivative (77 ) showed high antibacterial activity, which was attributed to the presence of the benzofuran moiety combined with a hydrazide function. rsc.org Similarly, halogenated derivatives of 3-benzofurancarboxylic acid have shown activity against various Gram-positive cocci, including multiple strains of Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 50 to 200 μg/mL. nih.gov Aza-benzofuran derivatives have been found to exhibit better antibacterial activity than oxa-benzofuran compounds, with one compound showing moderate activity against Salmonella typhimurium and Staphylococcus aureus. mdpi.com
| Derivative Class | Bacterial Strains | Activity (MIC/Zone of Inhibition) | Reference |
| Benzofuran-triazine hybrid (8e) | E. coli, B. subtilis, S. aureus, S. enteritidis | MIC: 32-125 µg/mL | semanticscholar.org |
| Halogenated 3-benzofurancarboxylic acids | S. aureus, S. epidermidis, B. subtilis, M. luteus | MIC: 50-200 µg/mL | nih.gov |
| 2-Salicyloylbenzofuran derivatives | Gram-positive strains | MIC: 0.06–0.12 mM | rsc.org |
| 6-hydroxyl substituted benzofurans | S. aureus, MRSA, B. subtilis, P. aeruginosa | MIC₈₀: 0.78-3.12 μg/mL | nih.gov |
| Aza-benzofuran (Compound 1) | S. typhimurium, S. aureus | Moderate activity | mdpi.com |
Antifungal Activity
In addition to their antibacterial properties, benzofuran derivatives are also recognized for their antifungal potential. researchgate.netnih.gov The search for effective and less toxic antifungal drugs is a significant area of research, and benzofurans have emerged as promising candidates. rsc.org
Several studies have highlighted the activity of these compounds against pathogenic fungi. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid, specifically compounds III and VI , exhibited activity against Candida albicans and Candida parapsilosis with an MIC of 100 μg/mL. nih.gov The hybridization of the benzofuran scaffold with other heterocyclic systems, such as 1,2,3-triazole, has been explored to develop new antifungal agents. nih.gov These hybrids have shown moderate to satisfactory activity against various pathogenic fungi. nih.gov
Furthermore, oxa-benzofuran compounds have demonstrated better antifungal efficacy compared to their aza-benzofuran counterparts. mdpi.com Specifically, compounds with hydroxyl groups at the C-6 position showed notable effects against Penicillium italicum and Colletotrichum musae, with MIC values starting at 12.5 μg/mL. mdpi.com The presence of a pyrazole (B372694) moiety linked to the benzofuran ring has also been shown to impart high antifungal activity. rsc.org
| Derivative Class | Fungal Strains | Activity (MIC) | Reference |
| Halogenated 3-benzofurancarboxylic acids (III, VI) | C. albicans, C. parapsilosis | 100 µg/mL | nih.gov |
| Oxa-benzofuran (Compound 6) | P. italicum, F. oxysporum, C. musae | Potent activity | mdpi.com |
| Oxa-benzofuran (Compound 5) | P. italicum, C. musae | 12.5-25 µg/mL | mdpi.com |
| Benzofuran-pyrazole hybrids | Various fungal isolates | Significant activity | researchgate.net |
| Benzofuran-triazole hybrids | Five pathogenic fungi | Moderate to satisfactory activity | nih.gov |
Other Biological Activities and Pharmacological Potential
The therapeutic potential of benzofuran derivatives extends beyond their antitumor and antimicrobial effects. These compounds have also been investigated for their anti-inflammatory, analgesic, and antioxidant properties, indicating a broad pharmacological profile. taylorandfrancis.comnih.gov
Anti-inflammatory and Analgesic Properties
The benzofuran scaffold is present in molecules known to possess anti-inflammatory and analgesic activities. rsc.orgnih.govresearchgate.net Research has been conducted to synthesize and evaluate various benzofuran derivatives for their potential to alleviate pain and inflammation. africaresearchconnects.comnih.gov
One study focused on the synthesis of a rigid benzofuran dihydroxy chalcone (B49325) (DHC) and evaluated its effects in animal models. nih.gov The results showed that the DHC derivative induced significant antinociceptive and anti-inflammatory effects, particularly in the chronic phase of the formalin test, suggesting a more potent anti-inflammatory action over its analgesic effect. nih.gov Another study synthesized various benzofuran-carboxamide derivatives and found that several of these compounds exhibited notable analgesic activity, highlighting that structural modifications can enhance these properties. africaresearchconnects.com Furthermore, a study on new benzofuran–pyrazole-based compounds showed that most of the synthesized molecules exhibited substantial anti-inflammatory effects, as measured by the human red blood cell (HRBC) membrane stabilization method, with stabilization percentages ranging from 86.70% to 99.25%. researchgate.net
Antioxidant Activity
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. mdpi.com Benzofuran derivatives have been identified as promising antioxidant agents. rsc.orgnih.gov Their ability to scavenge free radicals has been evaluated using various in vitro assays. mdpi.comnih.gov
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay is a common method used to assess antioxidant capacity. nih.govtandfonline.comresearchgate.net In one study, novel benzofuran-2-carboxamide (B1298429) derivatives were evaluated, and compound 1j showed appreciable antioxidant activity, with 62% inhibition of lipid peroxidation (LPO) and 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov Another investigation into 3,3-disubstituted-3H-benzofuran-2-one derivatives also demonstrated notable antioxidant activity in both DPPH and cyclic voltammetry analyses. mdpi.com Structure-activity relationship studies suggest that a hydroxyl group at the C-7 position and a strong electron-withdrawing group at the C-3 position are essential features for the antioxidant mechanism in this scaffold. mdpi.com Furthermore, a study of benzofuran–pyrazole-based compounds reported high antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52% for the most active compounds. researchgate.net
| Compound/Derivative Class | Assay | Results | Reference |
| Benzofuran-2-carboxamide (1j) | LPO Inhibition | 62% inhibition at 100 µM | nih.gov |
| Benzofuran-2-carboxamide (1j) | DPPH Scavenging | 23.5% inhibition at 100 µM | nih.gov |
| Benzofuran-pyrazole hybrids | DPPH Scavenging | 84.16% - 90.52% scavenging | researchgate.net |
| Benzofuran derivative (10b) | DPPH Scavenging | Moderate activity | tandfonline.com |
| Schiff base metal complex (3) | DPPH Scavenging | IC₅₀: 1.97 ± 0.08 µg/mL | researchgate.net |
Antiviral Applications (e.g., Anti-HIV Activity)
The benzofuran scaffold is a key structural motif in various compounds exhibiting a wide range of biological activities, including antiviral properties. Research has demonstrated the potential of benzofuran derivatives in combating different viruses, notably Human Immunodeficiency Virus (HIV) and coronaviruses.
Studies have identified 3-benzoylbenzofurans as potent inhibitors of HIV-1. nih.gov Specifically, certain derivatives demonstrated significant inhibitory activity against both Q23 and CAP210 pseudoviruses. nih.gov For instance, compound 4b showed IC₅₀ values of 0.49 µM against the Q23 pseudovirus and 0.12 µM against the CAP210 pseudovirus. nih.gov Subsequent derivatization of these compounds into pyrazoles, such as compound 5f , also yielded potent inhibitors, with 5f displaying an IC₅₀ of 0.39 µM against Q23. nih.gov Mechanistic studies suggest that these benzofuran derivatives can act as non-nucleotide reverse transcriptase inhibitors (NNRTIs), while their pyrazole counterparts may inhibit viral entry. nih.gov Some derivatives also showed mild inhibitory activity against HIV-1 protease. nih.gov
Further research into natural and synthetic benzofurans has uncovered additional anti-HIV agents. A benzofuran lactone isolated from Rhus chinensis, demonstrated significant anti-HIV-1 activity with an EC₅₀ value of 1.62 µM. Other compounds isolated from the same source also showed moderate anti-HIV-1 activities. nih.govresearchgate.net
Beyond HIV, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) receptor, leading to broad-spectrum antiviral activity. nih.govnih.gov These compounds induce the production of Type I Interferons (IFN-I), which play a crucial role in the innate immune response to viral infections. This mechanism has proven effective against human coronaviruses, with specific derivatives inhibiting SARS-CoV-2 replication at nanomolar concentrations and human coronavirus 229E at micromolar concentrations. nih.govnih.gov
| Compound | Virus/Target | Activity (IC₅₀/EC₅₀) |
|---|---|---|
| Benzofuran Derivative 4b | HIV-1 (Q23 pseudovirus) | 0.49 µM |
| Benzofuran Derivative 4b | HIV-1 (CAP210 pseudovirus) | 0.12 µM |
| Pyrazole Derivative 5f | HIV-1 (Q23 pseudovirus) | 0.39 µM |
| Rhuscholide A | HIV-1 | 1.62 µM |
| Benzofuran Derivatives | SARS-CoV-2 | Nanomolar range |
| Benzofuran Derivatives | Human Coronavirus 229E | Micromolar range |
Neurodegenerative Disease Modulation (e.g., Anti-Alzheimer's, Anti-amyloid Aggregation)
The benzofuran core is a prominent pharmacophore in the design of multifunctional agents for the treatment of neurodegenerative conditions like Alzheimer's disease (AD). researchgate.net The therapeutic strategy often involves targeting key pathological hallmarks of AD, including the inhibition of cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE), β-secretase 1 (BACE1), and the aggregation of amyloid-β (Aβ) peptides. nih.govnih.gov
Derivatives based on the benzofuran-3-yl-methyl scaffold have been synthesized and evaluated as dual inhibitors of both AChE and BACE1. nih.govmedchemexpress.com In one study, compound 4m , a benzofuran-azacyclic hybrid, was identified as a highly potent inhibitor, effectively occupying the catalytic sites of both enzymes. nih.govmedchemexpress.com Similarly, 2-arylbenzofuran derivatives have shown promise as dual inhibitors. Compound 20 from this class exhibited an AChE inhibition IC₅₀ value of 0.086 µmol·L⁻¹, comparable to the approved drug donepezil, and a potent BACE1 inhibition IC₅₀ of 0.043 µmol·L⁻¹. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |
|---|---|---|
| 2-Arylbenzofuran 20 | AChE | 0.086 µM |
| 2-Arylbenzofuran 20 | BACE1 | 0.043 µM |
| Donepezil (Reference) | AChE | 0.085 µM |
| Tacrine-benzofuran hybrid C1 | BACE1 | 1.35 µM |
| Tacrine-benzofuran hybrid C1 | hAChE | 0.86 nM |
In addition to enzyme inhibition, preventing the aggregation of Aβ peptides into neurotoxic plaques is a primary therapeutic goal. portlandpress.com Various benzofuran derivatives have been shown to effectively modulate this process. nih.gov A study on 3-aminobenzofuran derivatives demonstrated their ability to inhibit both self-induced and AChE-induced Aβ aggregation. nih.gov Compounds 5f and 5h were notably more effective at inhibiting self-induced Aβ aggregation than the reference drug donepezil. nih.gov Another tacrine-benzofuran hybrid, C1 , was also found to be a potent inhibitor of Aβ aggregation, reducing it by 61.3%. semanticscholar.orgnih.gov Molecular modeling suggests these compounds may bind to the central hydrophobic core of the Aβ peptide, stabilizing non-aggregating helical conformations. nih.govnih.gov
| Compound | Inhibition of Self-Induced Aβ Aggregation (%) | Inhibition of AChE-Induced Aβ Aggregation (%) |
|---|---|---|
| 5f | 52.4% | 30.1% |
| 5h | 58.3% | 35.6% |
| Donepezil (Reference) | 28.5% | 25.7% |
Receptor Agonist/Antagonist Activities (e.g., GPR40, FFA1, κ-Opioid Receptor)
Derivatives of this compound serve as scaffolds for ligands targeting various G protein-coupled receptors, demonstrating activities that could be harnessed for therapeutic purposes in metabolic and neurological disorders.
κ-Opioid Receptor (KOR) Activity Research into novel KOR ligands has utilized this compound as a key starting material. jst.go.jp A series of 3,4,7-trisubstituted benzofuran derivatives were synthesized and evaluated for their binding affinity to κ- and μ-opioid receptors (MOR). jst.go.jpnih.gov Several of these derivatives, specifically tertiary amines possessing an ethynyl (B1212043) group (16a–e ), displayed moderate and selective binding affinity for KOR, with IC₅₀ values ranging from 3.9 to 11 µM. jst.go.jp Notably, these compounds showed no measurable binding to MOR, the receptor primarily associated with opioid dependence. jst.go.jp This selectivity suggests that such benzofuran derivatives could be lead compounds for developing non-addictive analgesics or agents for treating pruritus. jst.go.jp
| Compound | KOR Binding Affinity (IC₅₀) | MOR Binding Affinity |
|---|---|---|
| 16a | 3.9 µM | No measurable binding |
| 16b | 5.0 µM | No measurable binding |
| 16c | 6.2 µM | No measurable binding |
| 16d | 5.7 µM | No measurable binding |
| 16e | 4.2 µM | No measurable binding |
GPR40/FFA1 Receptor Agonism Structurally related compounds, specifically (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives, have been identified as potent agonists for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). nih.govresearchgate.net GPR40 is predominantly expressed in pancreatic β-cells and mediates the amplification of glucose-stimulated insulin (B600854) secretion by free fatty acids. nih.govnih.gov This makes it an attractive target for type 2 diabetes treatment with a reduced risk of hypoglycemia. researchgate.net Through optimization of an initial lead compound, the derivative TAK-875 was developed. nih.gov TAK-875 is a highly bioavailable, orally administered GPR40 agonist that significantly enhances insulin secretion and reduces plasma glucose excursion in animal models of type 2 diabetes. nih.govresearchgate.net
Occurrence in Natural Products and Biosynthesis
Identification of Methyl Benzofuran-3-acetate and Derivatives in Natural Sources
Benzofuran (B130515) and its derivatives are widely distributed in nature, having been identified in numerous plant families, including Asteraceae, Rutaceae, Moraceae, and Liliaceae. nih.govnih.gov Natural products containing the benzofuran ring system are prominently isolated from species such as Krameria ramosissima, Machilus glaucescens, and Zanthoxylum ailanthoidol. nih.gov
While this compound is primarily a synthetic compound, a multitude of other benzofuran derivatives have been isolated and characterized from natural sources. These range from simple benzofurans to complex polycyclic structures like furocoumarins and pterocarpans. For example, coumestrol, a coumestan (B1194414), is found in soy leaves and is known for its estrogenic activity. nih.govnih.gov In the Rosaceae subtribe Pyrinae (which includes apples and pears), pathogen attack induces the formation of dibenzofuran (B1670420) phytoalexins like eriobofuran (B161732) and noreriobofuran as a defense mechanism. nih.gov Another example is vignafuran, an antifungal phytoalexin isolated from the cowpea, Vigna unguiculata. rsc.org
The table below details some representative benzofuran derivatives found in nature and their sources.
| Compound Name | Natural Source(s) | Plant Family |
| Coumestrol | Soy (Glycine max), Alfalfa (Medicago sativa) | Fabaceae |
| Eriobofuran | Apple (Malus domestica), Pear (Pyrus communis) | Rosaceae |
| Vignafuran | Cowpea (Vigna unguiculata) | Fabaceae |
| Ailanthoidol | Zanthoxylum ailanthoides | Rutaceae |
| Moracin C | Mulberry (Morus alba) | Moraceae |
| Psoralen (B192213) | Psoralea corylifolia, Figs, Parsnips | Fabaceae, Moraceae, Apiaceae |
Biosynthetic Pathways and Precursors of Benzofuran Scaffolds
The biosynthesis of the benzofuran scaffold in nature primarily follows pathways originating from phenylpropanoid and polyketide metabolism. Two of the most well-understood routes lead to the formation of isoflavonoid-derived benzofurans (coumestans) and dibenzofuran phytoalexins.
Isoflavonoid Pathway to Coumestans: Many complex benzofuran-containing compounds, such as coumestans, are derived from isoflavonoids. nih.govnih.gov The biosynthetic pathway generally begins with the isoflavone (B191592) daidzein. nih.govresearchgate.net Through a series of enzymatic reactions, this precursor undergoes modifications to form the characteristic four-ring structure of coumestans. A key step is the 2'-hydroxylation of the isoflavone, followed by an oxidative cyclization that forms the furan (B31954) ring, thus establishing the benzofuran core within the larger coumestan skeleton. nih.gov This pathway is a prime example of how plants modify common secondary metabolite precursors to generate a wide diversity of structures. nih.gov
Biphenyl (B1667301) and Dibenzofuran Phytoalexin Pathway: In plants belonging to the Pyrinae subtribe, a distinct pathway leads to the formation of biphenyl and dibenzofuran phytoalexins. nih.govbeilstein-journals.org This biosynthetic route is initiated by the enzyme biphenyl synthase (BIS), a type-III polyketide synthase. beilstein-journals.org BIS catalyzes the condensation of a starter molecule, benzoyl-CoA, with three molecules of malonyl-CoA. beilstein-journals.org This reaction forms a 3,5-dihydroxybiphenyl (B3428892) intermediate, which is the foundational biphenyl skeleton. nih.govbeilstein-journals.org This biphenyl precursor then undergoes further enzymatic modifications, including hydroxylation and subsequent oxidative C-C bond formation, which closes the furan ring to yield the dibenzofuran scaffold. nih.govnih.gov This pathway is a crucial part of the plant's inducible defense system. beilstein-journals.org
Role of Benzofuran-Containing Natural Products in Biological Systems
Natural products featuring the benzofuran scaffold exhibit a wide spectrum of biological activities and play critical ecological and pharmacological roles. nih.govbohrium.com
Ecological Roles: In the plants and fungi that produce them, benzofuran derivatives often serve as chemical defense agents. nih.gov A primary role is that of a phytoalexin—an antimicrobial compound synthesized de novo by a plant in response to stress, particularly pathogen attack. nih.govbeilstein-journals.org The biphenyls and dibenzofurans produced by apple and pear trees upon infection by the fire blight bacterium, Erwinia amylovora, are classic examples of this defensive function. nih.gov These compounds accumulate at the site of infection and inhibit the growth of the invading pathogen. nih.govnih.gov
Beyond antimicrobial activity, some benzofurans act as insect antifeedants. mdpi.com For instance, benzofurans isolated from Pericallis species have demonstrated the ability to deter feeding by insects, protecting the plant from herbivory. mdpi.com
Pharmacological and Biological Activities: The diverse structures of benzofuran-containing natural products have led to their investigation for a wide range of therapeutic applications. nih.govnih.gov These compounds are known to possess potent antitumor, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net For example, psoralen and its derivatives are well-known photosensitizers used in the treatment of skin diseases like psoriasis and vitiligo. nih.gov Many benzofurans have been studied for their potential as anticancer agents, with some derivatives showing the ability to induce apoptosis in cancer cell lines. nih.gov The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry because its presence in a molecule often confers significant biological activity. bohrium.comnih.gov
Advanced Applications and Emerging Research Areas
Materials Science Applications
The inherent characteristics of the benzofuran (B130515) ring system, such as thermal stability, high quantum yields, and beneficial electrochemical behavior, make its derivatives prime candidates for the development of novel organic materials. nih.gov
Organic Electroluminescence Devices
Derivatives of benzofuran are recognized for their potential in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). nih.gov Their utility stems from their hole-transporting properties and their capacity to serve as blue-light emitting materials. nih.gov For instance, specific fluorene- and anthracene-substituted benzofuran derivatives have been synthesized and evaluated as blue fluorescent materials for OLEDs. ingentaconnect.comingentaconnect.com Devices fabricated with these compounds as the emissive layer have demonstrated high external quantum efficiencies (EQE), with one such device achieving an EQE of 3.10% and emitting deep-blue light. ingentaconnect.comresearchgate.net Furthermore, fluorobenzofuran has been identified as a suitable high triplet energy host material in the design of efficient green phosphorescent OLEDs. nih.gov
Organic Dyes and Photosensitizing Materials
The benzofuran nucleus is a key component in the synthesis of various dyes, including industrial dyes and those used in dye-sensitized solar cells. nih.govresearchgate.net The chromophoric properties of the benzofuran ring can be tuned through chemical modification, allowing for the development of materials with specific light-absorbing and emitting characteristics. Research has explored the synthesis and photophysical properties of benzofuran hybrids with other aromatic systems like phenanthrene (B1679779) and pyrene, demonstrating the potential to modulate spectroscopic properties for applications in dyes and sensors. researchgate.net
Polymer Chemistry
Benzofuran derivatives are widely utilized as monomers in the preparation of a range of high-performance polymers. nih.govresearchgate.net The rigid structure of the benzofuran unit can impart desirable thermal and mechanical properties to the resulting polymer chains. Benzofuran is a prochiral monomer that can undergo cationic polymerization to produce rigid, transparent polymers with high glass-transition temperatures, making them suitable for applications as transparent thermoplastics. acs.org Research has demonstrated the synthesis of various heat-stable polymers incorporating benzofuro-benzofuran structures into their main chains, including: researchgate.net
Polyamides: New polyamides prepared from diamino benzofuro[2,3-b]benzofuran have shown high molecular weights and enhanced thermal stabilities. researchgate.net
Polyarylates researchgate.net
Polybenzimidazoles: These have been prepared via dispersion polycondensation using benzofuran-containing monomers. researchgate.net
Polyesters nih.gov
The inclusion of the benzofuran moiety contributes significantly to the thermal stability of these polymers, as detailed in the table below.
| Polymer Type Containing Benzofuran Moiety | Key Findings |
| Polyimides | Derived from Benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA), these polymers exhibit high glass transition temperatures (>296 °C) and degradation temperatures (>455 °C) while remaining soluble in organic solvents. researchgate.net |
| Polyamides | Synthesized from 2,9-diamino benzofuro[2,3-b]benzofuran, these polymers show good thermal stability, with the most stable variant being stable up to 399°C. researchgate.net |
| Poly(BzF) | Asymmetric cationic polymerization of benzofuran can produce optically active polymers with controlled molecular weights, high rigidity, and transparency. acs.org |
Chemical Biology Probes and Fluorescent Sensors
The fluorescent properties of the benzofuran scaffold make it an attractive platform for the design of chemical probes and sensors for biological imaging and detection. nih.govnih.gov By modulating the benzofuran structure with selected electron-donating and electron-accepting substituents, its optical properties can be fine-tuned for specific applications. nih.gov
Benzofuran derivatives have been developed as fluorescent markers for single-photon studies in medical imaging. nih.gov For example, a 2-(5-formylbenzofuran-2-yl)acetamide scaffold, which contains a reactive aldehyde group, can be conjugated with proteins like Concanavalin A, allowing for fluorescent labeling and imaging. nih.gov The introduction of different substituents to this core structure can influence the solvatochromic shifts without significantly altering the core fluorescent properties, demonstrating the tunability of these probes. nih.gov These probes are valuable tools for visualizing biological processes and detecting specific biomarkers within complex cellular environments. mdpi.combohrium.com
Catalytic and Reaction Mechanism Studies (e.g., Biomimetic Oxidation)
The reactivity of the benzofuran ring system, particularly the 2,3-double bond, makes it a subject of interest in studies of catalytic reactions and their mechanisms. A significant area of research is the biomimetic oxidation of benzofurans, which models the metabolic activation of these compounds by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net
Studies have reported the catalytic oxidation of benzofuran, 2-methylbenzofuran (B1664563), and 3-methylbenzofuran (B1293835) using hydrogen peroxide as a green oxidant. mdpi.com These reactions are catalyzed by synthetic manganese(III) porphyrins, which serve as models for the active center of P450 enzymes. mdpi.comresearchgate.net The research shows that these reactions can achieve high substrate conversions (over 95%). mdpi.comresearchgate.net
The key mechanistic step is the formation of a reactive epoxide intermediate across the 2,3-double bond of the furan (B31954) ring. mdpi.comresearchgate.net This epoxide can then undergo different reaction pathways, leading to a variety of products. The specific outcome depends on factors such as the position of substituents (like a methyl group) and the reaction conditions. mdpi.com For example, the oxidation of 3-methylbenzofuran selectively yields benzofuranone derivatives through the rearrangement of the initial epoxide. mdpi.com This research is crucial for understanding the metabolic pathways and potential toxicity mechanisms of benzofuran-containing compounds and for developing sustainable chemical synthesis methods. mdpi.com
| Substrate | Catalyst System | Key Finding | Product Selectivity |
| Benzofuran (BF) | Mn(III) porphyrin / H₂O₂ | High substrate conversion, formation of salicylaldehyde. mdpi.com | N/A |
| 2-Methylbenzofuran (2MBF) | Mn(III) porphyrin / H₂O₂ | Formation of multiple products via epoxide ring-opening. mdpi.com | N/A |
| 3-Methylbenzofuran (3MBF) | Mn(III) porphyrin / H₂O₂ | High conversion with high selectivity for the corresponding benzofuranone. mdpi.com | >98% with cationic porphyrin catalyst. mdpi.com |
Q & A
Basic: What methodological approaches are recommended for optimizing the esterification step in the synthesis of Methyl Benzofuran-3-acetate?
Answer:
Esterification of benzofuran derivatives can be optimized by:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) with EtN to enhance reaction efficiency, as demonstrated in acetylation and halogenation steps .
- Solvent control : Polar aprotic solvents like CHCl or THF improve solubility and reaction homogeneity.
- Temperature modulation : Reflux conditions (e.g., 110°C in toluene) are critical for activating less reactive substrates .
- Progress monitoring : Employ TLC or H NMR to track ester formation and minimize side products.
Advanced: How can SHELX and ORTEP-III be utilized for refining and validating the crystal structure of this compound derivatives?
Answer:
- Data collection : High-resolution X-ray diffraction data is essential. SHELXL refines small-molecule structures by adjusting atomic coordinates and thermal parameters, while SHELXD solves phase problems via dual-space methods .
- Validation metrics : Use ORTEP-3 to visualize thermal ellipsoids and validate geometry (e.g., bond angles, torsional strain). R-factor convergence below 5% and CheckCIF/PLATON alerts ensure structural reliability .
Basic: Which analytical techniques are most effective for confirming the identity and purity of synthesized this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., benzofuran C-3 substitution) and ester methyl group integration .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detect impurities (<0.5%) and verify molecular ion peaks .
- Melting point analysis : Compare observed mp with literature values (e.g., 192–196°C for benzofuran carboxylates) .
Advanced: How can researchers design pharmacological assays to evaluate the bioactivity of this compound derivatives?
Answer:
- In vitro models : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based assays (e.g., NF-κB luciferase reporters) to quantify potency.
- Structure-activity relationships (SAR) : Modify substituents (e.g., 4-hydroxyphenyl or methylsulfanyl groups) and correlate changes with IC values .
- In vivo validation : Employ rodent models of inflammation, ensuring pharmacokinetic profiling (e.g., bioavailability via oral administration) .
Advanced: How should researchers resolve contradictions in bioactivity data between different synthetic batches of this compound?
Answer:
- Purity reassessment : Re-analyze batches via HPLC and NMR to identify impurities (e.g., unreacted intermediates or oxidation byproducts) .
- Crystallographic consistency : Compare crystal structures to rule out polymorphic variations affecting solubility or stability .
- Dose-response recalibration : Repeat assays with rigorously purified samples to isolate compound-specific effects .
Advanced: What experimental and computational strategies elucidate the impact of side-chain substituents on this compound’s solid-state properties?
Answer:
- X-ray crystallography : Resolve packing motifs (e.g., π-π stacking or hydrogen bonding) influenced by substituents like methylsulfanyl groups .
- DFT calculations : Model electronic effects (e.g., HOMO-LUMO gaps) and steric hindrance using Gaussian or ORCA software.
- Thermal analysis : DSC and TGA quantify melting points and decomposition pathways linked to substituent bulkiness .
Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc) to separate esters from polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
- Distillation : For volatile impurities, short-path distillation under reduced pressure preserves heat-sensitive products .
Advanced: How can reaction mechanisms for benzofuran functionalization be rigorously established?
Answer:
- Kinetic studies : Monitor intermediate formation via stopped-flow NMR or UV-Vis spectroscopy.
- Isotopic labeling : Use O-labeled acetic acid to trace esterification pathways .
- Computational modeling : Transition state analysis with QM/MM methods identifies rate-determining steps (e.g., nucleophilic acyl substitution) .
Basic: What standards and controls are essential for reliable quantitative analysis of this compound?
Answer:
- Certified reference materials : Source high-purity benzofuran derivatives (e.g., >97% from Kanto Reagents) for calibration curves .
- Internal standards : Deuterated analogs (e.g., benzyl benzoate-d) improve LC-MS accuracy by correcting for matrix effects .
Advanced: How do polymorphism and crystallographic packing influence the bioactivity of this compound?
Answer:
- PXRD screening : Identify polymorphs (e.g., Form I vs. II) and correlate with dissolution rates.
- Bioavailability studies : Compare AUC (area under the curve) for different crystal forms in pharmacokinetic models .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) driving packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
